molecular formula C19H20ClN3O3S B6030462 5-(5-CHLORO-2-METHOXYBENZAMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE

5-(5-CHLORO-2-METHOXYBENZAMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B6030462
M. Wt: 405.9 g/mol
InChI Key: KPDSYNZMPYHVMT-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-methoxybenzamido)-4-cyano-NN-diethyl-3-methylthiophene-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-methoxybenzamido)-4-cyano-NN-diethyl-3-methylthiophene-2-carboxamide involves multiple steps. One common method starts with the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then subjected to aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide. The final steps involve chlorosulfonation and further aminolysis to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials and optimized reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-methoxybenzamido)-4-cyano-NN-diethyl-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(5-Chloro-2-methoxybenzamido)-4-cyano-NN-diethyl-3-methylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: It can be used to investigate biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-methoxybenzamido)-4-cyano-NN-diethyl-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Chloro-2-methoxybenzamido)-4-cyano-NN-diethyl-3-methylthiophene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

5-[(5-chloro-2-methoxybenzoyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-5-23(6-2)19(25)16-11(3)14(10-21)18(27-16)22-17(24)13-9-12(20)7-8-15(13)26-4/h7-9H,5-6H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDSYNZMPYHVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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